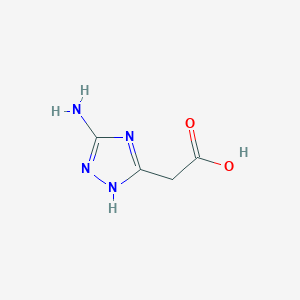

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Description

Propriétés

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMNOXQLJYNSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340688 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143832-52-4 | |

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It’s known that this compound is often used as a precursor in the synthesis of various organic compounds.

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the amino and carboxyl groups.

Biochemical Pathways

It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may be involved in multiple biochemical pathways.

Pharmacokinetics

It’s known that this compound is a solid at room temperature and has a high solubility in water. This suggests that it could potentially be well-absorbed and distributed in the body, but further studies are needed to confirm this.

Result of Action

It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may have diverse effects depending on the specific context.

Action Environment

The action of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH. Furthermore, its efficacy can be influenced by the presence of other compounds in the environment.

Activité Biologique

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a triazole ring with an amino group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 183.208 g/mol. The presence of the triazole ring is crucial for its biological activity as it facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. By inhibiting this enzyme, this compound reduces histidine production, impacting various cellular processes .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the phosphorylation states of key signaling molecules. This can lead to alterations in gene expression and cellular metabolism.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Anti-inflammatory Activity

Several studies have reported that derivatives of triazole compounds exhibit anti-inflammatory properties. For instance, compounds related to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

2. Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. Research indicates that this compound may possess activity against various bacterial strains due to its structural similarities with known antimicrobial agents .

3. Anticancer Potential

Some studies suggest that triazole compounds can exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. Although specific data on this compound is limited, its structural framework suggests potential for further exploration in cancer therapeutics .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antiviral activities. Specifically, (3-amino-1H-1,2,4-triazol-5-yl)acetic acid has been studied for its ability to inhibit various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Cancer Research

The compound has shown promise in cancer research as a potential inhibitor of specific kinases involved in tumor growth. For instance, triazole derivatives have been reported to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in the progression of certain cancers . The structural modifications of this compound can lead to compounds with enhanced potency against cancer cell lines.

Neuroprotective Effects

Recent studies suggest that triazole derivatives may possess neuroprotective properties. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress . This opens avenues for the development of new treatments for neurodegenerative diseases.

Agricultural Applications

Fungicides and Herbicides

this compound is being explored as a potential fungicide and herbicide. Its ability to disrupt fungal cell membranes makes it a candidate for developing new agricultural chemicals that are less harmful to the environment compared to traditional options .

Plant Growth Regulators

The compound has been investigated for its role in enhancing plant growth and resistance to stress conditions. Studies indicate that it can stimulate root development and improve nutrient uptake in various crops .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Nanotechnology

The compound is also being utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions allows for the creation of multifunctional nanocarriers that can enhance the bioavailability of drugs .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Mechanism | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antifungal | Candida albicans | |

| Anticancer | Kinase inhibition | |

| Neuroprotection | Oxidative stress modulation |

Table 2: Agricultural Applications

| Application Type | Description | Reference |

|---|---|---|

| Fungicide | Disrupts fungal membranes | |

| Herbicide | Selective weed control | |

| Growth Regulator | Enhances root development |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various triazole derivatives demonstrated that modifications at the amino group significantly enhanced their antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups exhibited higher potency.

Case Study 2: Agricultural Efficacy

Field trials using this compound as a fungicide showed a marked reduction in fungal infections in crops compared to untreated controls. The compound's efficacy was attributed to its mode of action targeting fungal cell membranes.

Comparaison Avec Des Composés Similaires

Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate

- Structure : Differs by a methyl ester (-COOCH₃) instead of the acetic acid (-CH₂COOH) group.

- Reactivity: Reacts with acetic anhydride to form mono- and diacetylated derivatives but cannot undergo triacetylation due to steric hindrance from the ester group .

- Applications : Primarily used in synthetic organic chemistry for derivatization studies.

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetic Acid

Tiazotic Acid (2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)acetic Acid)

- Structure : Contains a thioether (-S-) linkage and methyl group.

- Properties : The sulfur atom increases electron density, altering reactivity in nucleophilic substitutions. Used in cephalosporin synthesis .

- Applications : Intermediate in antibiotic production due to sulfur’s role in enhancing β-lactam stability .

2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid

Azamulin

- Structure : Complex macrolide derivative with a thio-linked triazole-acetic acid moiety.

- Function : Acts as a potent antibiotic (IC₅₀ = 0.1 µM for bacterial ribosomes) due to synergistic effects between the triazole and macrolide components .

Comparative Analysis

Chemical Reactivity

Crystallographic and Physicochemical Properties

- This compound: Forms hydrogen-bonded networks (e.g., with oxalate anions), crucial for crystal engineering .

- 5-Amino-1H-1,2,4-triazol-4-ium hydrogen oxalate: Exhibits a 3D hydrogen-bonded network (O–H⋯O = 2.585 Å), enhancing thermal stability .

- Methyl derivatives : Reduced hydrogen bonding leads to lower melting points but improved solubility in organic solvents .

Méthodes De Préparation

Amidoguanidine Cyclization

The cyclocondensation of amidoguanidine derivatives remains a cornerstone for constructing the 1,2,4-triazole scaffold. A representative approach involves the reaction of hydrazinecarboximidamide intermediates with formic acid equivalents under thermal conditions. For instance, thiourea derivatives (e.g., 3a ) are oxidized to sulfonic acid intermediates (5 ), which subsequently react with aryl- or alkyl-hydrazines to form hydrazinecarboximidamides (2a ). Cyclization with trimethyl orthoformate at elevated temperatures (140°C) yields 3-amino-1,2,4-triazoles (1 ) with moderate to good yields (39–71%). This method’s versatility is demonstrated in Table 1, where varying hydrazines and bases influence reaction efficiency.

Table 1: Yield Optimization in Cyclocondensation Reactions

| Entry | Hydrazine Type | Base | Yield (%) |

|---|---|---|---|

| 1 | Phenylhydrazine | None | 66 |

| 2 | 2-Hydrazinopyridine | Triethylamine | 48 |

| 3 | tert-Butylhydrazine | Triethylamine | 65 |

The requirement for exogenous bases with less nucleophilic hydrazines (e.g., tert-butylhydrazine hydrochloride) underscores the role of base in facilitating intermediate formation.

Microwave-Assisted Ring Closure

Microwave irradiation has emerged as a critical tool for enhancing reaction kinetics and regioselectivity. In one protocol, N-guanidinosuccinimide intermediates are reacted with aliphatic amines under microwave conditions to afford 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5 ). This method achieves rapid cyclization (10–15 minutes) and avoids side products commonly observed in conventional heating. For example, reactions with secondary amines like morpholine yield 5 in >80% purity, while aromatic amines require alternative pathways due to poor nucleophilicity.

Functionalization of the Acetic Acid Side Chain

Alkylation and Hydrolysis Sequences

Introducing the acetic acid moiety often involves alkylation of pre-formed triazole intermediates. A two-step batch process alkylates 3-methyl-1H-1,2,4-triazole (3 ) with benzyl 2-bromoacetate in acetone, followed by catalytic hydrogenation to remove the benzyl protecting group. This method, however, faces challenges in regioselectivity, yielding a 53:47 mixture of N1- and N2-alkylated isomers. Purification via silica gel chromatography improves isomer separation but complicates scalability.

Continuous-Flow Synthesis

To address batch limitations, a continuous-flow approach was developed (Table 2). By condensing dimethylacetamide dimethylacetal (6 ) with formamide in dimethyl sulfoxide (DMSO) at 120°C under 1 bar pressure, the intermediate acetimidamide (5 ) forms within 13.3 minutes. Subsequent cyclization in a flow reactor at 70°C for 5 minutes affords 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid (1 ) in 99% yield and 98% purity. This method eliminates chromatographic purification and reduces waste generation by 40% compared to batch protocols.

Table 2: Continuous-Flow Process Parameters

| Step | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Acetimidamide Formation | 120 | 13.3 | 95 |

| Cyclization | 70 | 5.0 | 99 |

Tautomerism and Structural Characterization

Annular tautomerism in 3-amino-1,2,4-triazoles profoundly impacts reactivity and purification. X-ray crystallography of 5j reveals predominant 1H-tautomer formation in the solid state, while NMR studies in solution show dynamic equilibrium between 1H- and 4H-tautomers. This behavior complicates isolation but can be mitigated by crystallizing products from ethanol/water mixtures, which favor the thermodynamically stable tautomer.

Sustainability and Scalability Considerations

Solvent and Reagent Optimization

Replacing traditional solvents like DMF with dimethyl sulfoxide (DMSO) in flow synthesis reduces environmental impact and enhances intermediate solubility. Additionally, microwave methods minimize energy consumption by shortening reaction times from hours to minutes.

Comparative Analysis of Methodologies

Table 3: Method Comparison for (3-Amino-1H-1,2,4-triazol-5-yl)Acetic Acid Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Batch Alkylation | 87 | 95 | Moderate | High (solvent waste) |

| Microwave Cyclization | 80 | 90 | High | Moderate |

| Continuous Flow | 99 | 98 | High | Low |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid?

- Methodology : Use a multi-step approach involving cyclocondensation of thiosemicarbazide derivatives with α-keto acids, followed by regioselective alkylation. For example, hydrazine hydrate can be refluxed with isopropyl esters in propan-2-ol to form hydrazide intermediates, which are then functionalized with aldehydes in acetic acid . Key steps include controlling reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 hydrazine:ester) to minimize byproducts. Purification via recrystallization (ethanol/water) ensures ≥98% purity .

Q. How can structural characterization be performed for this compound?

- Methodology : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm triazole ring protons (δ 7.8–8.2 ppm) and acetic acid protons (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and carbonyl (C=O, 1700–1750 cm⁻¹) groups .

- X-ray crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles. Employ ORTEP-3 for visualizing thermal ellipsoids .

Q. What purification methods are effective for isolating the target compound?

- Methodology : Use gradient recrystallization (ethanol/water mixtures) to remove unreacted starting materials. For polar byproducts, employ column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) . Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate) and HPLC (C18 column, 95% water/5% acetonitrile) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation be addressed?

- Methodology : Optimize reaction conditions to favor N1-alkylation over N2:

- Use bulky bases (e.g., DBU) to deprotonate the triazole N1 position selectively.

- Employ microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency and reduce side products . Validate outcomes via LC-MS and compare with DFT-calculated regioselectivity trends .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology : Conduct systematic SAR studies:

- Modify substituents (e.g., thiophene or xanthine derivatives) and assess activity via in vitro assays (e.g., COX-2 inhibition).

- Use molecular docking (AutoDock Vina) to correlate binding affinity with experimental IC50 values. Cross-validate with PASS Online® predictions to identify false positives .

Q. What strategies mitigate errors in crystallographic data refinement?

- Methodology : Apply SHELX constraints for high-resolution

- Use ISOR and DELU commands to model anisotropic displacement parameters.

- For twinned crystals, apply TWIN/BASF commands in SHELXL. Validate with R1/wR2 convergence (<5% discrepancy) .

Q. How to analyze acidic properties influenced by the triazole-acetic acid moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.